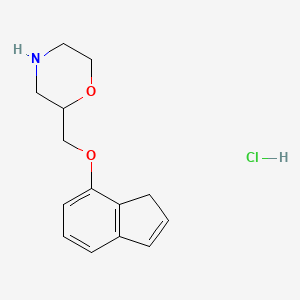

Indeloxazine Hydrochloride

描述

属性

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHLNDPKPIPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60929-23-9 (Parent) | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60983582 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65043-22-3 | |

| Record name | Indeloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Indeloxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine Hydrochloride is a multifaceted psychoactive agent with a primary mechanism of action centered on the modulation of key neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of its molecular interactions, the experimental basis for these findings, and the downstream signaling cascades implicated in its therapeutic effects. Quantitative data from key studies are presented for comparative analysis, and detailed experimental methodologies are outlined to provide a thorough understanding of the research underpinning our current knowledge of indeloxazine.

Primary Pharmacological Target: Monoamine Transporters

This compound functions as a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism underlies its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking these transporters, indeloxazine increases the extracellular concentrations of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.

Quantitative Binding Affinity Data

The affinity of indeloxazine for SERT and NET has been quantified in radioligand binding assays using membranes from the rat cerebral cortex. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Target Transporter | Radioligand | Test Compound | Ki (nM) | Source |

| Serotonin Transporter (SERT) | [3H]citalopram | Indeloxazine HCl | 22.1 | |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | Indeloxazine HCl | 18.9 |

Table 1: Binding Affinities of this compound for Monoamine Transporters.

Experimental Protocol: Radioligand Binding Assays

The binding affinities of indeloxazine were determined using in vitro radioligand binding assays with rat brain tissue.

1.2.1. Serotonin Transporter (SERT) Binding Assay

-

Tissue Preparation: Membranes from the rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

-

Assay Conditions: The membrane homogenates are incubated with a specific concentration of the radioligand [3H]citalopram, a selective ligand for SERT. The incubation is carried out in the presence of varying concentrations of this compound to determine its ability to displace the radioligand.

-

Detection: Non-specific binding is determined in the presence of a high concentration of a non-labeled selective SERT inhibitor (e.g., fluoxetine). After incubation, the membranes are collected by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of indeloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

1.2.2. Norepinephrine Transporter (NET) Binding Assay

-

Tissue Preparation: Similar to the SERT assay, membranes are prepared from the rat cerebral cortex.

-

Assay Conditions: The assay is conducted using the selective NET radioligand [3H]nisoxetine. Varying concentrations of indeloxazine are included to compete for binding to NET.

-

Detection and Analysis: The methodology for determining non-specific binding (using a non-labeled selective NET inhibitor like desipramine), membrane filtration, and scintillation counting is analogous to the SERT binding assay. The IC50 and subsequently the Ki values are calculated.

Modulation of Neurotransmitter Release

Beyond its primary action as a reuptake inhibitor, indeloxazine also facilitates the release of serotonin.

In Vivo Evidence: Microdialysis Studies

In vivo microdialysis in freely moving rats has demonstrated that systemic administration of indeloxazine leads to a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the frontal cortex. This provides direct evidence for its mechanism of action in a living system.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the frontal cortex) of an anesthetized rat. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters and their metabolites from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, indeloxazine is administered (e.g., intraperitoneally), and the subsequent changes in extracellular neurotransmitter concentrations are monitored over time.

Additional Pharmacological Activities

Indeloxazine exhibits a broader pharmacological profile that contributes to its therapeutic effects.

NMDA Receptor Antagonism

Enhancement of Acetylcholine Release

Studies have shown that indeloxazine increases the extracellular concentration of acetylcholine in the rat frontal cortex. This effect is thought to be mediated by the increased availability of serotonin, which then acts on 5-HT4 receptors to facilitate acetylcholine release. This cholinergic enhancement may contribute to the cognitive-enhancing effects observed with indeloxazine.

Downstream Signaling Pathways

The primary actions of indeloxazine on serotonin and norepinephrine reuptake initiate a cascade of intracellular signaling events that are believed to be crucial for its long-term therapeutic effects.

Serotonin-Mediated Signaling

The increase in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors. The activation of G-protein coupled 5-HT receptors, such as the 5-HT1A receptor, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Conversely, activation of other 5-HT receptors, like the 5-HT4, 5-HT6, and 5-HT7 receptors, stimulates adenylyl cyclase and increases cAMP and PKA activity. PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Norepinephrine-Mediated Signaling

Elevated norepinephrine levels activate α- and β-adrenergic receptors. β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP and PKA activation. α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and increase intracellular calcium. α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.

Convergence on CREB and BDNF

A common downstream target of both serotonergic and noradrenergic signaling is the transcription factor CREB. Phosphorylation of CREB leads to the regulation of the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival. One of the key target genes of CREB is Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is a well-established mechanism of action for many antidepressant drugs and is thought to contribute to the structural and functional recovery of neurons in brain regions implicated in depression. While it is hypothesized that indeloxazine, as an SNRI, would modulate CREB and BDNF pathways, direct experimental evidence with quantitative data specifically for indeloxazine is an area for further research.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and signaling pathways of indeloxazine.

Caption: Primary mechanism of Indeloxazine at the synapse.

Caption: Workflow for key experimental methodologies.

Caption: Downstream signaling cascade of Indeloxazine.

Conclusion

This compound exerts its primary therapeutic effects through a dual mechanism of serotonin and norepinephrine reuptake inhibition, leading to enhanced monoaminergic neurotransmission. This is further supplemented by its activity as an NMDA receptor antagonist and its ability to facilitate acetylcholine release. The downstream consequences of these actions converge on critical intracellular signaling pathways that regulate gene expression related to neuroplasticity and neuronal survival, such as the CREB and BDNF pathways. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for understanding the core mechanism of action of indeloxazine and for guiding future research and drug development efforts. Further investigation into the quantitative aspects of its NMDA receptor antagonism and its direct impact on neurotrophic factor expression will provide an even more complete picture of its pharmacological profile.

Indeloxazine Hydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a psychoactive agent with a multifaceted pharmacological profile that has garnered interest for its potential cognitive-enhancing effects. Initially developed as an antidepressant, its mechanism of action extends beyond typical monoamine reuptake inhibition, suggesting a broader impact on cerebral function. This technical guide provides an in-depth overview of the core scientific research on this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cognitive neuroscience.

Introduction

This compound, chemically identified as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound that has been investigated for its cerebral-activating properties.[1] Its unique pharmacological profile distinguishes it from other cerebral metabolic enhancers and antidepressants.[1][2] Research suggests that indeloxazine's cognitive-enhancing effects may be attributed to its influence on multiple neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.[3][4][5] This guide synthesizes the available scientific literature to provide a detailed understanding of its neurochemical, behavioral, and potential therapeutic effects related to cognitive enhancement.

Mechanism of Action

Indeloxazine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[3][6] This dual inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in brain regions such as the frontal cortex.[3][5]

Monoamine Reuptake Inhibition

-

Serotonin and Norepinephrine: Indeloxazine demonstrates a high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] In vitro studies have shown its potent inhibitory effects on the reuptake of both serotonin and norepinephrine.[6] Furthermore, it has been observed to enhance the release of serotonin from cortical synaptosomes.[3] This action on the serotonergic and noradrenergic systems is believed to contribute significantly to its pharmacological effects.[3][5]

Cholinergic System Modulation

-

Acetylcholine: Beyond its effects on monoamines, indeloxazine has been shown to increase the extracellular concentration of acetylcholine in the frontal cortex of rats.[4] This suggests an activation of the central cholinergic system, which plays a crucial role in learning and memory.[4] The facilitation of acetylcholine release appears to be mediated by endogenous serotonin and 5-HT4 receptors.[7]

Signaling Pathways

The cognitive-enhancing effects of indeloxazine are likely mediated by a complex interplay of signaling pathways activated by the increased availability of monoamines and acetylcholine. While specific downstream signaling cascades for indeloxazine have not been fully elucidated in the provided search results, a general understanding of monoamine and cholinergic signaling provides a hypothetical framework. Increased synaptic serotonin and norepinephrine can modulate intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, which are known to be involved in synaptic plasticity and cognitive function. Similarly, acetylcholine's action on its receptors can trigger various signaling cascades, including those involving inositol phosphates and calcium mobilization, which are critical for memory formation.

Figure 1: Proposed mechanism of action for this compound.

Preclinical Research

A substantial body of preclinical research has explored the effects of indeloxazine on cognitive functions in various animal models. These studies have consistently demonstrated its potential as a cognitive enhancer.

In Vitro Studies

| Parameter | Value | Species | Tissue | Reference |

| Ki for [3H]citalopram binding (SERT) | 22.1 nM | Rat | Cerebral Cortex | [3] |

| Ki for [3H]nisoxetine binding (NET) | 18.9 nM | Rat | Cerebral Cortex | [3] |

| Spontaneous [3H]serotonin release | Significantly enhanced (10-1000 nM) | Rat | Cortical Synaptosomes | [3] |

In Vivo Studies

Indeloxazine has been shown to improve performance in various learning and memory tasks in animal models.

| Experimental Model | Animal | Dosage | Key Findings | Reference |

| Passive Avoidance Learning | Rat | Not specified | Enhanced acquisition of learned behavior. | [1] |

| Active Avoidance Learning | Rat | Not specified | Enhanced acquisition of learned behavior. | [1] |

| Maze Learning | Rat | Not specified | Enhanced acquisition of learned behavior. | [1] |

| Scopolamine-induced Amnesia | Rat | Not specified | Improved amnesia. | [1] |

| Forced Swimming Test | ICR Mice | 50 mg/kg, p.o. | Increased wheel rotations. | [3] |

| Forced Swimming Test | SAMP8//YAN Mice | 20 and 30 mg/kg, p.o. | Increased wheel rotations. | [3] |

| Muricide Behavior in Raphe-lesioned Rats | Rat | 3-10 mg/kg, p.o. | Inhibited muricide incidence. | [3] |

| Cerebral Ischemia-induced Learning Disturbance | Gerbil | Not specified | Ameliorated disturbances. | [2] |

| Chronic Focal Cerebral Ischemia | Rat | 10 or 20 mg/kg/day, p.o. for 8 days | Prolonged step-through latency in passive avoidance test. | [5] |

Experimental Protocols

-

Objective: To determine the binding affinity of indeloxazine to serotonin and norepinephrine transporters.

-

Methodology:

-

Prepare crude synaptosomal membranes from the cerebral cortex of male Wistar rats.

-

Incubate the membranes with [3H]citalopram (for SERT) or [3H]nisoxetine (for NET) in the presence of varying concentrations of indeloxazine.

-

After incubation, separate bound and free radioligands by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

-

Figure 2: Workflow for Radioligand Binding Assay.

-

Objective: To measure the extracellular levels of serotonin and norepinephrine in the brain.

-

Methodology:

-

Implant a microdialysis probe into the frontal cortex of freely moving rats.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after intraperitoneal administration of indeloxazine (3 and 10 mg/kg).[3]

-

Analyze the concentrations of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Objective: To assess learning and memory in rodents.

-

Methodology:

-

Use a two-compartment apparatus with a light and a dark chamber connected by a guillotine door.

-

During the training trial, place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

-

Administer indeloxazine or vehicle before or after the training trial.

-

In the retention trial, typically 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.[1][5]

-

Figure 3: Experimental workflow for the Passive Avoidance Task.

Clinical Research

Clinical research on indeloxazine has primarily focused on its effects in patients with dementia.

| Study Population | Dosage | Duration | Key Findings | Reference |

| 11 Patients with Dementia | 90 mg/day | 6-8 weeks | Significant reduction in cerebrospinal fluid levels of methoxyhydroxyphenylglycol (MHPG) and 5-hydroxyindoleacetic acid (5-HIAA). | [6][8] |

Experimental Protocol: Cerebrospinal Fluid (CSF) Analysis

-

Objective: To assess the effect of indeloxazine on monoamine metabolites in the CSF of patients with dementia.

-

Methodology:

-

Recruit patients diagnosed with dementia.

-

Perform a baseline lumbar puncture to collect CSF.

-

Perform a second lumbar puncture to collect CSF after the treatment period.

-

Analyze the concentrations of monoamine metabolites (e.g., MHPG, 5-HIAA, and homovanillic acid) in the CSF samples using a suitable analytical method like HPLC.

-

Compare the pre- and post-treatment levels of the metabolites.

-

Pharmacokinetics

The disposition and metabolism of this compound have been studied in rats.

| Parameter | Value | Species | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 15 minutes | Rat | [9] |

| Apparent Half-life (first 6 hours) | 2.2 hours | Rat | [9] |

| Urinary Excretion (72 hours) | 61-65% of dose | Rat | [9] |

| Fecal Excretion (72 hours) | 31-36% of dose | Rat | [9] |

| Biliary Excretion (72 hours) | 49% of dose | Rat | [9] |

Safety and Tolerability

The provided search results do not contain detailed information on the safety and tolerability of indeloxazine in humans. One study in healthy male students investigating the effects on sleep at a dose of 40 mg did not report any obvious changes in subjective assessments.[10] Further research is required to establish a comprehensive safety profile for its use in cognitive enhancement.

Discussion and Future Directions

This compound presents a compelling profile as a potential cognitive-enhancing agent. Its dual action on serotonin and norepinephrine reuptake, coupled with its modulation of the cholinergic system, provides a multi-target approach to enhancing cognitive function. Preclinical studies have consistently demonstrated its efficacy in improving learning and memory in various animal models.[1][2][5]

Future research should focus on several key areas:

-

Clinical Trials in Healthy Adults: To date, clinical research has been limited to patient populations. Well-controlled clinical trials in healthy adults are needed to assess the cognitive-enhancing effects of indeloxazine in a non-impaired population.

-

Elucidation of Downstream Signaling Pathways: A deeper understanding of the specific intracellular signaling cascades modulated by indeloxazine will provide valuable insights into its precise mechanism of action.

-

Long-term Safety and Tolerability: Comprehensive long-term safety and tolerability studies in humans are essential before considering its widespread use for cognitive enhancement.

-

Comparative Studies: Head-to-head comparisons with other nootropic agents would help to position indeloxazine within the existing landscape of cognitive enhancers.

Conclusion

This compound is a promising compound for cognitive enhancement research. Its multifaceted mechanism of action, targeting key neurotransmitter systems involved in learning and memory, is supported by a solid foundation of preclinical evidence. While further clinical investigation is warranted to establish its efficacy and safety in humans for cognitive enhancement, the existing data provide a strong rationale for its continued exploration as a potential nootropic agent. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential application of this compound.

References

- 1. Cerebral activating properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of indeloxazine, a new cerebral activator, on brain functions distinct from other cerebral metabolic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and behavioral characterization of potential antidepressant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Effects of duloxetine, a new serotonin and norepinephrine uptake inhibitor, on extracellular monoamine levels in rat frontal cortex. | Semantic Scholar [semanticscholar.org]

- 8. Effects of indeloxazine, (+)-2-[inden-7-yloxy)methyl]morpholine hydrochloride on cerebrospinal fluid monoamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Effects of this compound on sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Indeloxazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a psychoactive agent with a multifaceted pharmacological profile, initially developed as a cerebral activator and antidepressant. Emerging and historical research has illuminated its potential neuroprotective properties, suggesting its utility in conditions characterized by neuronal damage and cognitive decline. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, detailing its established mechanisms of action, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to elucidate these effects. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its neuroprotective potential.

Core Pharmacological Profile of this compound

This compound exerts its effects through a combination of actions on several key neurotransmitter systems. Understanding this primary pharmacology is crucial to appreciating its downstream neuroprotective mechanisms.

Monoamine Reuptake Inhibition and Release

Indeloxazine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[1] In vitro binding assays have quantified its affinity for the respective transporters. Furthermore, in vivo studies have demonstrated a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the frontal cortex.[1] Spontaneous serotonin release from cortical synaptosomes is also significantly enhanced by indeloxazine.[1]

Facilitation of Acetylcholine Release

A key aspect of indeloxazine's mechanism is its ability to increase acetylcholine (ACh) release in the frontal cortex. This effect is not direct but is mediated by its serotonergic actions. The increase in ACh release is dependent on endogenous serotonin and is facilitated, at least in part, through the activation of 5-HT4 receptors.[2]

NMDA Receptor Antagonism

Indeloxazine also acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This action is significant as excessive NMDA receptor activation is a well-established pathway for excitotoxic neuronal death in various neurological conditions.

Quantitative Data from Preclinical Neuroprotective Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and related effects of this compound.

Table 1: In Vitro Binding Affinity and Neurotransmitter Release

| Parameter | Target | Value | Species | Reference |

| Ki | Serotonin Transporter ([3H]citalopram) | 22.1 nM | Rat (cerebral cortex) | [1] |

| Ki | Norepinephrine Transporter ([3H]nisoxetine) | 18.9 nM | Rat (cerebral cortex) | [1] |

| Serotonin Release | Cortical Synaptosomes | Significant enhancement at 10-1000 nM | Rat | [1] |

| Neurotransmitter Level | Extracellular Serotonin (Frontal Cortex) | Dose-dependent increase (3 and 10 mg/kg, i.p.) | Rat | [1] |

| Neurotransmitter Level | Extracellular Norepinephrine (Frontal Cortex) | Dose-dependent increase (3 and 10 mg/kg, i.p.) | Rat | [1] |

| Neurotransmitter Level | Acetylcholine Output (Frontal Cortex) | Dose-dependent increase (3 and 10 mg/kg, i.p.) | Rat | [2] |

Table 2: Efficacy in Animal Models of Cerebral Ischemia and Cognitive Impairment

| Animal Model | Indeloxazine Dose | Key Finding | Reference |

| Four-Vessel Occlusion (Rat) | 2 mg/kg, i.p. (7 days) | Inhibited the decrease in brain ATP and total adenine nucleotide levels. | [3] |

| Bilateral Carotid Artery Occlusion (Gerbil) | 2 mg/kg, i.p. | Significantly prolonged the latency in the passive avoidance task, reversing ischemia-induced amnesia. | [3] |

| Focal Cerebral Ischemia (Rat) | 10 or 20 mg/kg, p.o. (8 days) | Significantly prolonged the latency in the passive avoidance test. | [4] |

| Focal Cerebral Ischemia (Rat) | 10 or 30 mg/kg, p.o. | Caused significant increases in serotonin and decreases in its metabolite, 5-HIAA, in the frontal cortex and hippocampus. | [4] |

| Focal Cerebral Ischemia (Rat) | 30 mg/kg, p.o. | Increased norepinephrine in the contralateral frontal cortex and bilateral hippocampus. | [4] |

| Fluid Percussion Brain Injury (Rat) | 10 and 20 mg/kg, p.o. | Significantly improved the impairment of passive avoidance performance. | [5] |

| Senescence-Accelerated Mice (SAM-P/8) | 10-30 mg/kg, p.o. (3 weeks) | Significantly prolonged the step-through latency in the passive avoidance task. | [6] |

| Scopolamine-Induced Amnesia (Rat) | Not specified | Improved amnesia. | [7] |

Experimental Protocols in Neuroprotective Studies

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of key experimental protocols used in the evaluation of indeloxazine's neuroprotective effects.

Cerebral Ischemia Models

-

Four-Vessel Occlusion in Rats: This model induces global cerebral ischemia. It involves the permanent electrocauterization of the bilateral vertebral arteries, followed by a transient occlusion of the bilateral common carotid arteries for a predetermined duration. Following ischemia, reperfusion is allowed, and brain tissue is later analyzed for metabolites like ATP.[3]

-

Bilateral Carotid Artery Occlusion in Mongolian Gerbils: This model is used to study forebrain ischemia. The bilateral common carotid arteries are occluded for a specific period (e.g., 5 minutes) to induce ischemic injury, which is often followed by behavioral testing to assess cognitive deficits.[3]

-

Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO): This model mimics a stroke. A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament can be left in place for permanent occlusion or withdrawn after a specific time to allow for reperfusion. Behavioral and biochemical analyses are performed at various time points post-surgery.[4]

Behavioral Assessment of Learning and Memory

-

Passive Avoidance Task: This task assesses fear-motivated learning and memory. The apparatus typically consists of a brightly lit compartment and a dark compartment connected by a door. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment. During a training trial, upon entering the dark compartment, the animal receives a mild foot shock. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an index of memory for the aversive experience. A longer latency suggests better memory.[3][4][5][6][8]

Neurochemical Analysis

-

In Vivo Microdialysis: This technique is used to measure the levels of extracellular neurotransmitters in the brains of freely moving animals. A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the frontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and substances from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate. The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of neurotransmitters and their metabolites.[1][2]

-

Synaptosome Preparation and Neurotransmitter Release Assays: Synaptosomes are isolated nerve terminals that can be used to study neurotransmitter release in vitro. Brain tissue is homogenized and subjected to differential centrifugation to isolate the synaptosome fraction. These preparations can be loaded with radiolabeled neurotransmitters (e.g., [3H]serotonin) and then stimulated to induce release, which is measured by quantifying the radioactivity in the surrounding medium.[1]

Signaling Pathways in Indeloxazine Neuroprotection

While direct studies on the downstream signaling cascades of indeloxazine are limited, its known pharmacological targets allow for the inference of several potential neuroprotective pathways.

Established Mechanism of Action

The primary mechanism of indeloxazine involves the modulation of monoaminergic and cholinergic systems.

Potential Downstream Neuroprotective Pathways

Based on its known targets, indeloxazine may engage the following neuroprotective signaling cascades.

By blocking NMDA receptors, indeloxazine can prevent excessive calcium (Ca2+) influx into neurons, a key trigger of excitotoxic cell death pathways. This reduces mitochondrial dysfunction, decreases the production of reactive oxygen species (ROS), and inhibits the activation of apoptotic caspases.

The increase in serotonin and the activation of 5-HT4 receptors are known to be linked to the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity. Activation of the BDNF pathway can lead to the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor that promotes the expression of pro-survival genes.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to assess the neuroprotective effects of a compound like indeloxazine is outlined below.

References

- 1. Neurochemical and behavioral characterization of potential antidepressant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facilitation of acetylcholine release in rat frontal cortex by this compound: involvement of endogenous serotonin and 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of this compound on cerebral ischemia in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves impairment of passive avoidance performance after fluid percussion brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on passive avoidance behavior of senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebral activating properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Indeloxazine Hydrochloride in Depression Research

Executive Summary

This compound is a psychoactive compound initially developed as a cerebral activator and metabolic enhancer. Subsequent research has illuminated its potential as an antidepressant, primarily through its action on central monoaminergic systems. This document provides a comprehensive technical overview of the existing research on indeloxazine for the treatment of depression, consolidating preclinical and limited clinical data. It details the compound's mechanism of action, summarizes quantitative findings in structured tables, outlines key experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

Mechanism of Action

This compound's primary antidepressant effect is attributed to its role as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. In vitro studies have demonstrated its affinity for both serotonin and norepinephrine transporters.[1] Beyond reuptake inhibition, indeloxazine also appears to directly enhance the spontaneous release of serotonin from cortical synaptosomes.[1] This dual action—blocking reuptake and promoting release—contributes to a potentiation of serotonergic neurotransmission.[1] Further studies suggest the drug also facilitates central cholinergic systems, indicated by increased extracellular acetylcholine concentrations in the rat frontal cortex.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of indeloxazine.

Table 1: In Vitro Binding Affinity and Neurotransmitter Modulation

| Parameter | Target | Value | Species | Tissue Source | Reference |

| Binding Affinity (Ki) | [3H]citalopram (SERT) | 22.1 nM | Rat | Cerebral Cortex | [1] |

| [3H]nisoxetine (NET) | 18.9 nM | Rat | Cerebral Cortex | [1] | |

| Serotonin Release | Spontaneous [3H]5-HT | Significant Enhancement | Rat | Cortical Synaptosomes | [1] |

Table 2: In Vivo Neurochemical Effects (Microdialysis in Rat Frontal Cortex)

| Dosage (i.p.) | Analyte | Effect | Notes | Reference |

| 3 mg/kg | Extracellular Serotonin | Dose-dependent Increase | Freely moving rats | [1] |

| 10 mg/kg | Extracellular Serotonin | Dose-dependent Increase | Freely moving rats | [1] |

| 3 mg/kg | Extracellular Norepinephrine | Dose-dependent Increase | Freely moving rats | [1] |

| 10 mg/kg | Extracellular Norepinephrine | Dose-dependent Increase | Freely moving rats | [1] |

Table 3: Preclinical Behavioral Studies

| Model | Species/Strain | Dosage (p.o.) | Outcome | Reference |

| Forced Swimming Test | ICR Mice | 50 mg/kg | Increased wheel rotations | [1] |

| SAMP8//YAN Mice | 20 and 30 mg/kg | Increased wheel rotations | [1] | |

| Muricide Inhibition | Raphe-lesioned Rats | 3-10 mg/kg | Inhibited muricide incidence | [1] |

| Passive Avoidance | Rats (MCAO model) | 10 or 20 mg/kg | Prolonged step-through latency | [3] |

Table 4: Human Cerebrospinal Fluid (CSF) Study in Dementia Patients

| Dosage | Duration | CSF Metabolite | Result | Reference |

| 90 mg/day | 6-8 weeks | Methoxyhydroxyphenylglycol (NE metabolite) | Significant reduction | [4] |

| 5-Hydroxyindoleacetic acid (5-HIAA, 5-HT metabolite) | Significant reduction | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments performed to evaluate indeloxazine.

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of indeloxazine for serotonin (SERT) and norepinephrine (NET) transporters.

-

Materials:

-

Membrane preparations from rat cerebral cortex.

-

Radioligands: [3H]citalopram (for SERT) and [3H]nisoxetine (for NET).

-

This compound at various concentrations.

-

Scintillation counter and appropriate buffers.

-

-

Methodology:

-

Incubate the rat cerebral cortex membranes with a fixed concentration of either [3H]citalopram or [3H]nisoxetine.

-

Add varying concentrations of unlabeled indeloxazine to the incubation mixture to compete for binding sites.

-

After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

-

Quantify the radioactivity of the bound ligand on the filters using a liquid scintillation counter.

-

Calculate the inhibition constant (Ki) values from competition curves using non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the affinity of indeloxazine for each transporter.[1]

-

Protocol: In Vivo Microdialysis

-

Objective: To measure extracellular levels of serotonin and norepinephrine in the brain of freely moving rats following indeloxazine administration.

-

Materials:

-

Adult male Wistar rats.

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

HPLC system with electrochemical detection.

-

This compound solution for intraperitoneal (i.p.) injection.

-

-

Methodology:

-

Surgically implant a microdialysis guide cannula targeting the frontal cortex of anesthetized rats.

-

Allow animals to recover for at least 24 hours post-surgery.

-

On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Administer indeloxazine (e.g., 3 and 10 mg/kg, i.p.) or vehicle.[1]

-

Continue collecting dialysate samples at regular intervals post-injection.

-

Analyze the samples for serotonin and norepinephrine concentrations using HPLC-ECD.

-

Express results as a percentage change from the baseline levels.

-

Protocol: Forced Swimming Test (FST)

-

Objective: To assess the antidepressant-like activity of indeloxazine by measuring the immobility time of rodents in a stressful, inescapable situation.

-

Materials:

-

ICR mice or SAMP8//YAN mice.[1]

-

A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

This compound for oral (p.o.) administration.

-

Video recording and analysis software.

-

-

Methodology:

-

Administer indeloxazine (e.g., 20, 30, or 50 mg/kg, p.o.) or vehicle to the mice.[1]

-

After a set pre-treatment time (e.g., 60 minutes), gently place each mouse into the water-filled cylinder.

-

Record the session for a standard duration (e.g., 6 minutes).

-

Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. The study cited measured an increase in active behaviors (wheel rotations) as an alternative endpoint.[1]

-

Signaling Pathways and Logical Relationships

The antidepressant effects of indeloxazine are rooted in its ability to modulate neuronal signaling. This modulation begins with the increase of synaptic monoamines, which then triggers downstream intracellular cascades. While specific downstream pathways for indeloxazine have not been fully elucidated, the general pathways associated with monoamine-based antidepressants involve the activation of transcription factors and the regulation of neurotrophic factors, which are critical for neuronal survival and plasticity.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses antidepressant properties, primarily through its dual action on serotonin and norepinephrine systems.[1] Preclinical behavioral models corroborate its potential efficacy.[1][3] The human data, although limited to a study on dementia patients, is consistent with the proposed mechanism of action, showing a reduction in monoamine metabolites in the CSF.[4]

For drug development professionals, several key areas warrant further investigation:

-

Clinical Efficacy in MDD: Robust, placebo-controlled clinical trials in patients diagnosed with Major Depressive Disorder are necessary to establish efficacy and safety.

-

Dose-Ranging Studies: Optimal therapeutic dosage for depression needs to be determined. Human studies have used 90 mg/day, while anecdotal reports mention lower doses like 20 mg three times a day.[4][5]

-

Pharmacokinetics in Humans: Detailed pharmacokinetic profiles, including metabolism and potential for drug-drug interactions, must be characterized in a target patient population.

-

Long-term Safety: The long-term safety and tolerability profile needs to be evaluated.

-

Cholinergic Effects: The contribution of its effects on the cholinergic system to its overall neuropsychological profile, including potential cognitive enhancement, should be further explored.[2]

References

- 1. Neurochemical and behavioral characterization of potential antidepressant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of indeloxazine, (+)-2-[inden-7-yloxy)methyl]morpholine hydrochloride on cerebrospinal fluid monoamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Chemical Properties of Indeloxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine Hydrochloride is a cerebral activator and nootropic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical data, synthesis, and the experimental methodologies used for its characterization. Detailed protocols for key pharmacological assays are presented to facilitate further research and development. The document also includes visualizations of its signaling pathways and experimental workflows to enhance understanding of its mechanism of action and analytical procedures.

Chemical and Physical Properties

This compound is the hydrochloride salt of Indeloxazine, chemically known as (±)-2-[(1H-inden-7-yloxy)methyl]morpholine hydrochloride. It exhibits a range of chemical and physical properties critical for its formulation and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClNO₂ | [1][][3] |

| Molecular Weight | 267.75 g/mol | [1][][3] |

| Melting Point | 155-156 °C or 169-170 °C (polymorphic) | [1] |

| Appearance | Solid powder | [] |

| Solubility | Soluble in DMSO.[] Crystals from methanol or ethanol.[1] Not soluble in water.[] | |

| pKa | Data not available in the searched literature. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of 7-indanol with a suitable morpholine derivative. A radiolabeled synthesis for metabolic studies has been described, which provides insight into a potential synthetic pathway.[4]

Illustrative Synthetic Pathway

A potential synthetic route, based on the radiosynthesis of ¹⁴C-labeled Indeloxazine, involves a ten-step process starting from potassium [¹⁴C]cyanide.[4] A more general, non-radiolabeled synthesis can be inferred from related literature, typically involving the following key transformations:

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

This is a generalized protocol based on common organic synthesis techniques for similar compounds and should be adapted and optimized.

-

Step 1: Synthesis of 1-(Indan-7-yloxy)-2,3-epoxypropane. To a solution of 7-hydroxyindan in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) and epichlorohydrin. The reaction mixture is stirred, typically at an elevated temperature, until completion. The product is then isolated and purified.

-

Step 2: Synthesis of Indeloxazine. The epoxide from Step 1 is reacted with morpholine in a suitable solvent (e.g., ethanol or isopropanol). The reaction is typically carried out at reflux temperature. After completion, the solvent is removed, and the crude Indeloxazine base is purified.

-

Step 3: Formation of this compound. The purified Indeloxazine base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through a multi-target mechanism, primarily acting as a serotonin (5-HT) releasing agent, a norepinephrine (NE) reuptake inhibitor, and an N-methyl-D-aspartate (NMDA) receptor antagonist.[5] This combination of activities leads to an enhancement of acetylcholine (ACh) release in the forebrain, which is thought to contribute to its nootropic and antidepressant effects.

Caption: The multifaceted signaling pathway of this compound.

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for its molecular targets, the serotonin and norepinephrine transporters.

This protocol is a representative method for a competitive radioligand binding assay for the serotonin transporter.

Caption: Workflow for a SERT radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Dissect the frontal cortex from rat brains and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [³H]citalopram (a selective SERT radioligand) at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding determination, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]citalopram binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A similar protocol to the SERT binding assay is used, with [³H]nisoxetine as the selective radioligand for NET.

Protocol Modifications:

-

Radioligand: Use [³H]nisoxetine.

-

Non-specific binding: Use a high concentration of a known NET inhibitor (e.g., desipramine).

-

Incubation conditions: May require different incubation times and temperatures for optimal binding.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of freely moving animals, providing a dynamic understanding of a drug's effect.

Caption: A typical workflow for an in vivo microdialysis experiment.

Protocol:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., the frontal cortex) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a set period post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug levels as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on neurotransmitter release and reuptake.

-

Conclusion

This compound possesses a unique combination of chemical properties and pharmacological activities that make it a subject of significant interest in neuropharmacology. This technical guide has provided a detailed overview of its fundamental characteristics, synthesis, and the experimental methodologies required for its comprehensive evaluation. The provided protocols and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration of this and similar compounds. It is important to note that a pKa value for this compound was not found in the currently available literature, and this represents a data gap that may be addressed in future studies.

References

The Original Synthesis of Indeloxazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the original synthesis of Indeloxazine Hydrochloride, a cerebral activator. The methodologies and data presented are derived from the seminal work of T. Kojima and colleagues, as published in the Chemical & Pharmaceutical Bulletin in 1985. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy

The foundational synthesis of this compound proceeds through a multi-step pathway, commencing with the preparation of key intermediates, followed by their condensation, subsequent reduction, and final conversion to the hydrochloride salt. The key steps involve the formation of a morpholine derivative and an indanone precursor, their coupling via a Williamson ether synthesis, and subsequent structural modifications to yield the target molecule.

Experimental Protocols

The following protocols are adapted from the original publication and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-1-indanone

A detailed experimental protocol for this starting material is not provided in the primary reference, as it was likely a commercially available or previously synthesized compound. Standard methods for the synthesis of 4-hydroxy-1-indanone typically involve the cyclization of a corresponding propionic acid derivative.

Step 2: Synthesis of 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine

To a solution of 2-(hydroxymethyl)-4-tritylmorpholine (1 equivalent) in pyridine, p-toluenesulfonyl chloride (1.1 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine.

Step 3: Synthesis of 2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine

A mixture of 4-hydroxy-1-indanone (1 equivalent), 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 80°C for 5 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine.

Step 4: Synthesis of 2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine

To a suspension of lithium aluminum hydride (1.5 equivalents) in dry tetrahydrofuran (THF), a solution of 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in dry THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 3 hours. The reaction is quenched by the successive addition of water and 15% aqueous sodium hydroxide. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine.

Step 5: Synthesis of (±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride (this compound)

A solution of 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in ethanol is saturated with hydrogen chloride gas at 0°C. The reaction mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with ether. The resulting solid is collected by filtration and recrystallized from ethanol-ether to afford (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the original literature.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 2 | 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine | 2-(Hydroxymethyl)-4-tritylmorpholine | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 92 | 158-160 |

| 3 | 2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine | 4-Hydroxy-1-indanone, 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine | K₂CO₃ | DMF | 85 | 145-147 |

| 4 | 2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine | 2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine | LiAlH₄ | THF | 95 | 178-180 |

| 5 | (±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride | 2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine | HCl (gas) | Ethanol | 78 | 165-167 |

Synthesis Pathway Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

Indeloxazine Hydrochloride Enantiomers: A Technical Guide to Their Distinct Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a chiral compound that has been investigated for its antidepressant and cerebral-activating properties. As a racemic mixture, it exhibits a complex pharmacological profile, acting as a serotonin and norepinephrine reuptake inhibitor, a serotonin releasing agent, and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Crucially, the pharmacological activities of its two enantiomers, (R)-(-)-indeloxazine and (S)-(+)-indeloxazine, are distinct, contributing differently to the overall effect of the racemic mixture. This technical guide provides an in-depth analysis of the individual activities of the indeloxazine enantiomers, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate further research and drug development.

Introduction

Indeloxazine is a morpholine derivative that was developed as a cerebral activator and antidepressant.[2] Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems in the central nervous system. The presence of a chiral center in its structure gives rise to two enantiomers, the (R)-(-) and (S)-(+) isomers, which possess stereoselective pharmacological properties.[3] Understanding the distinct contributions of each enantiomer is critical for elucidating the compound's overall therapeutic effects and for the potential development of enantiopure drugs with improved efficacy and side-effect profiles. This guide aims to provide a comprehensive technical overview of the current knowledge regarding the enantiomers of this compound and their respective activities.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The differential effects of the indeloxazine enantiomers are most pronounced in their interactions with the norepinephrine transporter (NET) and the serotonin transporter (SERT). The following tables summarize the available quantitative data on their inhibitory activities.

| Compound | Transporter | K_i (nM) | Notes |

| (±)-Indeloxazine HCl (Racemic) | NET | 18.9 | - |

| (±)-Indeloxazine HCl (Racemic) | SERT | 22.1 | - |

| (R)-(-)-Indeloxazine | NET | ~0.6 - 0.75 | Estimated based on the report that the (-)-isomer is 25-30 times more potent than the (+)-isomer.[3] This calculation assumes the racemic mixture's K_i is an average of the enantiomers' potencies and that the (+)-isomer is significantly less potent. Further direct experimental validation is required. |

| (S)-(+)-Indeloxazine | NET | ~18.9 - 22.5 | Estimated based on the report that the (-)-isomer is 25-30 times more potent.[3] This calculation assumes the racemic mixture's K_i is an average of the enantiomers' potencies. Further direct experimental validation is required. |

| (R)-(-)-Indeloxazine | SERT | ~22.1 | Reported to be equipotent to the racemic mixture.[3] |

| (S)-(+)-Indeloxazine | SERT | ~22.1 | Reported to be equipotent to the racemic mixture.[3] |

Table 1: Inhibitory Constants (K_i) of Indeloxazine and its Enantiomers at Norepinephrine and Serotonin Transporters.

Experimental Protocols

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes a method for determining the inhibitory potency of indeloxazine enantiomers on norepinephrine and serotonin reuptake in vitro, using radiolabeled neurotransmitters.

Materials:

-

HEK293 cells stably expressing human NET or SERT

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]-Norepinephrine and [³H]-Serotonin

-

Unlabeled norepinephrine and serotonin

-

Indeloxazine enantiomers (R and S)

-

Scintillation fluid

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hNET and HEK293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Seed the cells into 96-well microplates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cell monolayers twice with KRH buffer.

-

Inhibitor Incubation: Add 50 µL of KRH buffer containing various concentrations of the indeloxazine enantiomers or vehicle control to the wells. Incubate for 20 minutes at room temperature.

-

Substrate Addition: Initiate the uptake reaction by adding 50 µL of KRH buffer containing a fixed concentration of [³H]-norepinephrine or [³H]-serotonin (e.g., 10 nM).

-

Incubation: Incubate the plates at 37°C for 10 minutes.

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by performing a non-linear regression analysis of the inhibition curves.

Passive Avoidance Test in Rats

This protocol outlines a method to assess the effects of indeloxazine enantiomers on learning and memory in a passive avoidance paradigm.

Apparatus:

-

A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

-

Habituation (Day 1): Place each rat in the light compartment of the shuttle box. After a 60-second habituation period, open the guillotine door. Once the rat enters the dark compartment, close the door. No shock is delivered during this phase. Remove the rat after 30 seconds.

-

Training (Day 2):

-

Administer the indeloxazine enantiomer or vehicle to the rats via the desired route (e.g., intraperitoneally) 30 minutes before the training session.

-

Place the rat in the light compartment. After a 5-second delay, open the guillotine door.

-

When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Measure the latency to enter the dark compartment (step-through latency).

-

Remove the rat from the apparatus 30 seconds after the shock.

-

-

Retention Test (Day 3):

-

24 hours after the training session, place the rat back into the light compartment.

-

After a 5-second delay, open the guillotine door.

-

Measure the step-through latency, the time it takes for the rat to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus. The maximum test duration is typically 300 seconds.

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

5-HT₄ Receptor-Mediated Acetylcholine Release

Indeloxazine has been shown to enhance the release of acetylcholine in the prefrontal cortex. This effect is not direct but is mediated by its action on the serotonergic system, specifically through the activation of 5-HT₄ receptors. The proposed signaling pathway is as follows: Indeloxazine, particularly the (S)-(+)-enantiomer, inhibits the reuptake of serotonin and also acts as a serotonin releasing agent. The resulting increase in synaptic serotonin leads to the activation of postsynaptic 5-HT₄ receptors on cholinergic neurons. These receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in promoting the exocytosis of acetylcholine-containing vesicles.

NMDA Receptor Antagonism

Indeloxazine also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal damage. While the precise binding site of indeloxazine on the NMDA receptor has not been definitively elucidated (i.e., whether it is a competitive, non-competitive, or uncompetitive antagonist), its antagonistic action results in the inhibition of ion flow through the channel. This is achieved by preventing the binding of the endogenous co-agonists, glutamate and glycine, or by blocking the ion channel pore itself. This action may contribute to the neuroprotective effects of indeloxazine.

Conclusion

The pharmacological activity of this compound is a composite of the distinct actions of its (R)-(-) and (S)-(+) enantiomers. The (R)-(-)-enantiomer is a significantly more potent inhibitor of norepinephrine reuptake, while the (S)-(+)-enantiomer contributes more to the inhibition of serotonin reuptake and the subsequent enhancement of acetylcholine release via 5-HT₄ receptor activation. Both enantiomers appear to contribute to the NMDA receptor antagonism. A thorough understanding of these stereoselective activities is paramount for the rational design and development of novel therapeutic agents targeting the complex interplay of these neurotransmitter systems. Further research is warranted to determine the precise quantitative inhibitory constants of the individual enantiomers and to fully elucidate the specific nature of their interaction with the NMDA receptor.

References

- 1. Relationship between serotonin transporter occupancies and analgesic effects of AS1069562, the (+)-isomer of indeloxazine, and duloxetine in reserpine-induced myalgia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and behavioral characterization of potential antidepressant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Indeloxazine Hydrochloride: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a multifaceted psychoactive compound, previously marketed as an antidepressant and cerebral activator. This technical guide provides an in-depth review of its pharmacological and toxicological properties, drawing from a comprehensive analysis of preclinical and in vitro studies. The document details its mechanism of action as a serotonin and norepinephrine reuptake inhibitor and a serotonin releasing agent, alongside its antagonistic effects at the NMDA receptor. Quantitative data on binding affinities, pharmacokinetic parameters, and toxicological endpoints are summarized in structured tables for clarity. Detailed experimental methodologies for key pharmacological assays are provided to facilitate study replication and extension. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the compound's molecular interactions and the processes for its evaluation. This guide is intended to be a critical resource for researchers and professionals in the field of drug development, offering a consolidated and detailed repository of information on this compound.

Pharmacology

This compound exhibits a complex pharmacological profile, primarily characterized by its influence on central monoaminergic and glutamatergic systems.

Mechanism of Action

Indeloxazine acts as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor and a serotonin releasing agent.[1][2][3] This dual action on the serotonergic system, combining reuptake inhibition with release enhancement, contributes to its potent effects on serotonergic neurotransmission.[2] Additionally, indeloxazine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] This multi-target engagement is believed to underlie its observed antidepressant, nootropic, and neuroprotective effects in preclinical models.[3] Furthermore, it has been shown to enhance acetylcholine release in the rat forebrain, an effect mediated by the activation of 5-HT4 receptors secondary to its primary action as a serotonin releasing agent.[1][3]

Pharmacodynamics

In vitro studies have demonstrated indeloxazine's affinity for serotonin and norepinephrine transporters. Behavioral studies in animal models have provided evidence for its antidepressant-like and cognitive-enhancing properties.

The binding affinity of indeloxazine for serotonin and norepinephrine transporters has been quantified in radioligand binding assays using rat cerebral cortex membranes.

| Target | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [3H]citalopram | 22.1[2] |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | 18.9[2] |

| Table 1: In Vitro Binding Affinity of this compound |

Microdialysis studies in freely moving rats have shown that intraperitoneal administration of indeloxazine dose-dependently increases extracellular levels of both serotonin and norepinephrine in the frontal cortex.[2]

Indeloxazine has demonstrated efficacy in various animal models of depression and cognitive impairment.

| Behavioral Test | Species | Dosing | Observed Effect |

| Forced Swim Test | ICR Mice | 50 mg/kg, p.o. | Increased number of wheel rotations.[2] |

| Forced Swim Test | SAMP8//YAN Mice | 20 and 30 mg/kg, p.o. | Increased number of wheel rotations.[2] |

| Muricide Inhibition (Raphe-lesioned rats) | Rats | 3-10 mg/kg, p.o. | Inhibition of muricidal behavior.[2] |

| Passive Avoidance Task | Rats | 10 or 20 mg/kg, p.o. | Prolonged step-through latency.[4] |

| Table 2: Summary of In Vivo Behavioral Effects of this compound |

Experimental Protocols

Objective: To determine the binding affinity of this compound for serotonin and norepinephrine transporters.

Methodology:

-

Membrane Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/mL.

-

Binding Assay:

-

For SERT binding, membranes are incubated with [3H]citalopram in the presence of varying concentrations of indeloxazine.

-

For NET binding, membranes are incubated with [3H]nisoxetine in the presence of varying concentrations of indeloxazine.

-

-

Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Objective: To measure extracellular levels of serotonin and norepinephrine in the rat frontal cortex following indeloxazine administration.

Methodology:

-